3-Methylpent-4-ynoic acid
Overview
Description
3-Methylpent-4-ynoic acid is an organic compound with the molecular formula C6H8O2 It is a derivative of pentynoic acid, characterized by the presence of a methyl group at the third carbon and a triple bond between the fourth and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpent-4-ynoic acid typically involves the use of 3-chlorobut-1-yne as a starting material. The process can be summarized in the following steps:
Alkylation: 3-chlorobut-1-yne is subjected to alkylation with a suitable methylating agent to introduce the methyl group at the third carbon.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylpent-4-ynoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the triple bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylpent-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active peptides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Methylpent-4-ynoic acid involves its interaction with specific molecular targets and pathways. The compound’s triple bond and carboxylic acid group allow it to participate in various biochemical reactions. For instance, it can act as an inhibitor of certain enzymes or as a substrate in enzymatic reactions, thereby modulating biological pathways .
Comparison with Similar Compounds
4-Hydroxy-4-methylpent-2-ynoic acid: Similar in structure but with a hydroxyl group at the fourth carbon.
2-Amino-3-methylpent-4-ynoic acid: Contains an amino group at the second carbon, making it an amino acid derivative.
Uniqueness: Its structure allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-methylpent-4-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,5H,4H2,2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSCBMMKLIOEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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